molecular formula C23H18N4O5S2 B11530559 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B11530559
M. Wt: 494.5 g/mol
InChI Key: GEQMSRUPDFAQBP-UHFFFAOYSA-N
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Description

2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a benzothiazole core linked to a nitrophenyl and methoxyphenyl group, makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide typically involves a multi-step process:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting o-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.

    Schiff Base Formation: The next step involves the condensation of the benzothiazole derivative with 2-hydroxy-5-nitrobenzaldehyde to form a Schiff base. This reaction is typically carried out in ethanol with a catalytic amount of acetic acid.

    Thioether Formation: The final step involves the reaction of the Schiff base with 2-methoxyphenylacetic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and thioether groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring. Reagents such as alkyl halides or acyl chlorides can be used for these reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, catalytic hydrogenation, mild acidic conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of quinones or sulfoxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of alkylated or acylated benzothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for the development of new antibiotics, while its anticancer activity is being investigated for potential use in chemotherapy.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. It may also find applications in the production of dyes and pigments due to its chromophoric groups.

Mechanism of Action

The mechanism of action of 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide involves multiple pathways:

    Antimicrobial Activity: The compound disrupts the cell membrane integrity of microbes, leading to cell lysis and death. It may also inhibit essential enzymes involved in microbial metabolism.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS). It may also inhibit cell proliferation by interfering with DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-hydroxyphenyl)acetamide
  • 2-[(6-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-chlorophenyl)acetamide

Uniqueness

The unique combination of a benzothiazole core with nitrophenyl and methoxyphenyl groups distinguishes this compound from its analogs. This structural uniqueness contributes to its distinct biological activities and potential applications. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for fine-tuning of its chemical reactivity and biological properties.

Properties

Molecular Formula

C23H18N4O5S2

Molecular Weight

494.5 g/mol

IUPAC Name

2-[[6-[(2-hydroxy-5-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H18N4O5S2/c1-32-20-5-3-2-4-17(20)25-22(29)13-33-23-26-18-8-6-15(11-21(18)34-23)24-12-14-10-16(27(30)31)7-9-19(14)28/h2-12,28H,13H2,1H3,(H,25,29)

InChI Key

GEQMSRUPDFAQBP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

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